

MeCY5-NHS Ester: A Technical Guide for Researchers

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Compound of Interest

Compound Name: MeCY5-NHS ester

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This technical guide provides an in-depth overview of **MeCY5-NHS ester**, a fluorescent dye crucial for labeling biomolecules in various research applications. Tailored for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and experimental protocols associated with **MeCY5-NHS ester**, ensuring clarity and reproducibility in experimental design.

Core Properties of MeCY5-NHS Ester

MeCY5-NHS ester, also known as Sulfo-Cyanine5 NHS ester, is an amine-reactive fluorescent dye belonging to the cyanine family. Its utility lies in its ability to form stable covalent bonds with primary amino groups present in proteins, peptides, and amine-modified oligonucleotides. The presence of sulfonate groups enhances its water solubility, making it particularly suitable for labeling sensitive proteins that may be denatured by organic co-solvents.

Physicochemical Characteristics

A summary of the key quantitative properties of **MeCY5-NHS ester** is presented below. These parameters are essential for accurate experimental calculations, such as determining the

degree of labeling.

Property	Value	Reference
Molecular Formula	C36H41N3O10S2	[1][2]
Molecular Weight	739.85 g/mol	[1]
Alternative Molecular Weight (Potassium Salt)	777.94 g/mol	
Alternative Molecular Weight (Sodium Salt)	761.8 g/mol	[3]
Excitation Maximum (λ_{ex})	~646 - 651 nm	[4][5]
Emission Maximum (λ_{em})	~662 - 670 nm	[6][7]
Extinction Coefficient	~250,000 - 271,000 M ⁻¹ cm ⁻¹	[5][8]
Solubility	Good in water, DMSO, and DMF	[5][8]
Purity	>95%	[5]
Storage Conditions	Store at -20°C, desiccated and protected from light.	[9]

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and oligonucleotides with **MeCY5-NHS ester**. Adherence to these protocols is critical for achieving optimal and reproducible labeling efficiency.

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins. It is crucial to ensure that the protein solution is free from amine-containing substances like Tris or glycine.

1. Reagent Preparation:

- Protein Solution (Solution A): Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 2-10 mg/mL.[4] If the protein is in a buffer containing amines, dialyze against PBS first.
- **MeCY5-NHS Ester** Stock Solution (Solution B): Immediately before use, dissolve the **MeCY5-NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM. [4]

2. Conjugation Reaction:

- Determine the optimal dye-to-protein molar ratio. A starting point of a 10:1 molar excess of the dye is recommended.[4] Ratios of 5:1, 15:1, and 20:1 can also be tested to find the optimal degree of substitution.[10]
- While vortexing the protein solution, slowly add the calculated volume of the **MeCY5-NHS ester** stock solution.
- Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[11]

3. Purification of the Conjugate:

- Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).
- Load the reaction mixture onto the column to separate the labeled protein from the unreacted dye.
- Collect the fractions containing the fluorescently labeled protein.

4. Determination of Degree of Substitution (DOS):

- Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for MeCY5).
- The DOS can be calculated using the Beer-Lambert law with the respective extinction coefficients. An optimal DOS for most antibodies is between 2 and 10.[4]

Oligonucleotide Labeling Protocol

This protocol is for labeling amine-modified oligonucleotides.

1. Reagent Preparation:

- Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in a buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate).
- **MeCY5-NHS Ester** Stock Solution: Prepare a fresh solution of **MeCY5-NHS ester** in DMSO or amine-free DMF.

2. Conjugation Reaction:

- Add the **MeCY5-NHS ester** solution to the oligonucleotide solution. A molar excess of the dye is typically used.
- Incubate the reaction at room temperature for at least 4 hours or overnight on ice, protected from light.

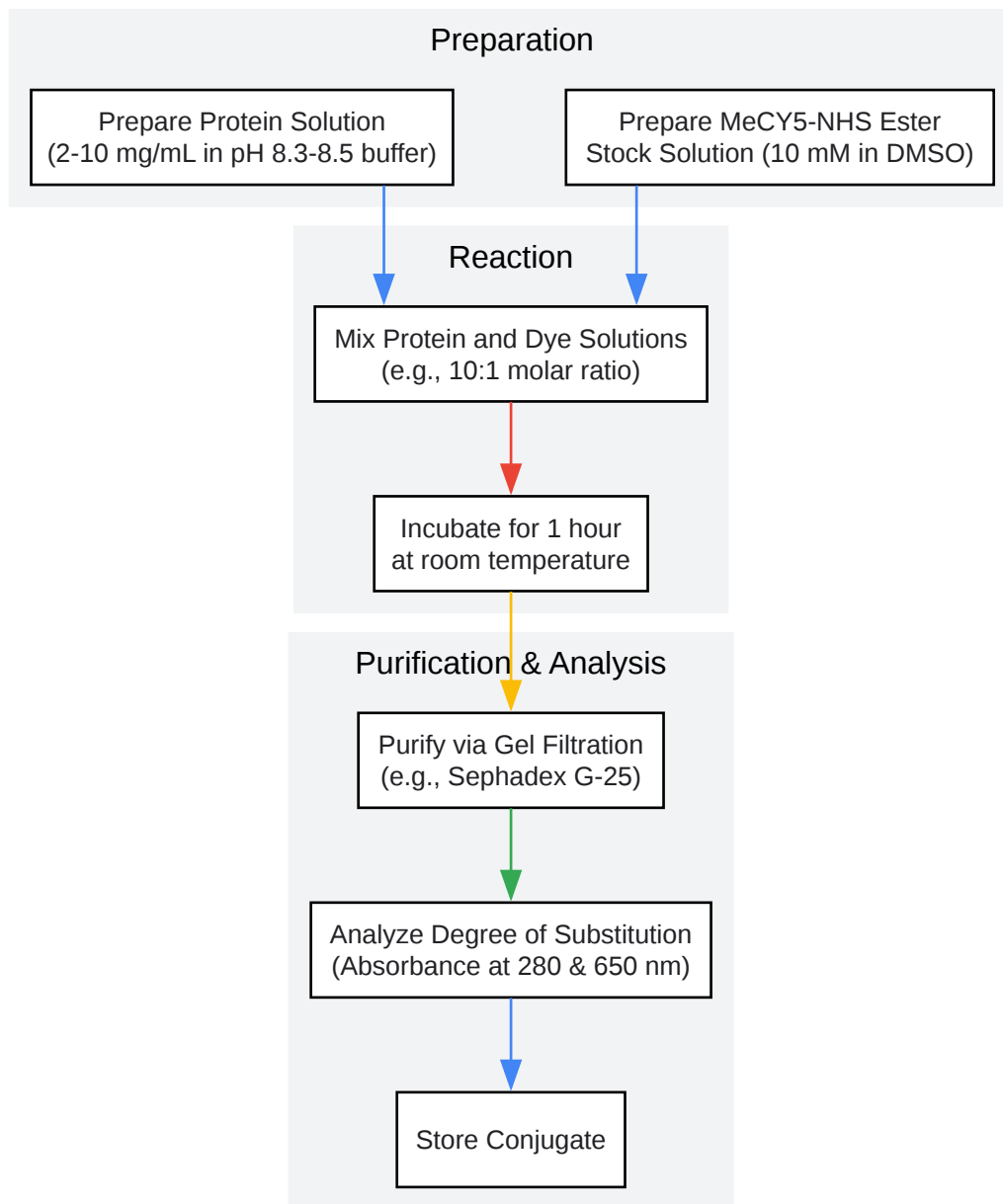
3. Purification of the Labeled Oligonucleotide:

- The labeled oligonucleotide can be purified from the unreacted dye using methods such as ethanol precipitation or chromatography (e.g., HPLC).

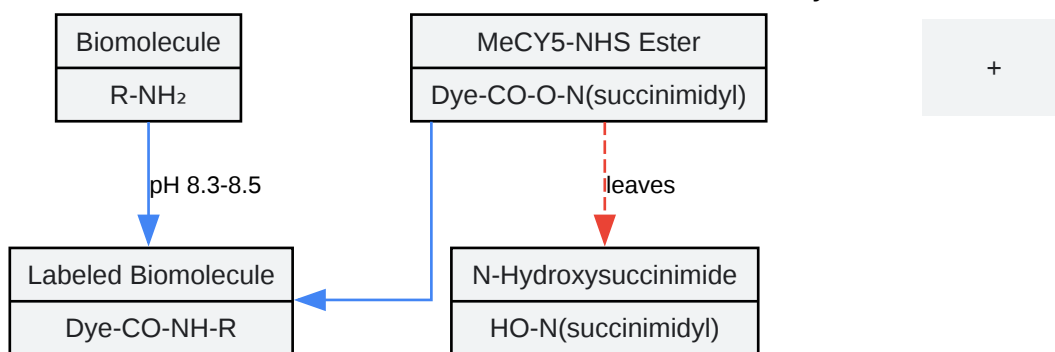
Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Protein Labeling with MeCY5-NHS Ester



Reaction Mechanism of NHS Ester with Primary Amine



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